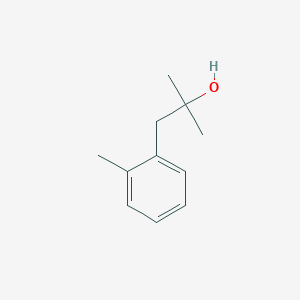![molecular formula C8H14ClNO4 B3261600 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 34573-36-9](/img/structure/B3261600.png)
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate
描述
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a chemical compound with the CAS Number: 34573-36-9 . It has a molecular weight of 223.66 . The IUPAC name for this compound is chloromethyl (tert-butoxycarbonyl)glycinate .
Molecular Structure Analysis
The InChI code for Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is1S/C8H14ClNO4/c1-8(2,3)14-7(12)10-4-6(11)13-5-9/h4-5H2,1-3H3,(H,10,12) . This code represents the molecular structure of the compound.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate:
Pharmaceutical Intermediates
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the chloromethyl group into complex molecules, facilitating the creation of new drugs with potential therapeutic benefits. This compound is particularly valuable in the development of amino acid derivatives and peptide-based drugs .
Peptide Synthesis
In peptide synthesis, Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate serves as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group protects the amino group during the synthesis process, preventing unwanted reactions. This application is crucial for the stepwise construction of peptides, which are essential in various biological and medical research fields .
Organic Synthesis
This compound is also employed in organic synthesis as a reagent for introducing the chloromethyl group into organic molecules. This functionality is useful in the preparation of a wide range of organic compounds, including those used in materials science, agrochemicals, and other industrial applications. Its versatility makes it a valuable tool for chemists working on complex organic synthesis projects .
Bioconjugation
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is used in bioconjugation techniques, where it helps link biomolecules to various substrates. This application is important in the development of diagnostic tools and therapeutic agents. By attaching biomolecules to surfaces or other molecules, researchers can create targeted delivery systems and improve the efficacy of drugs and diagnostic assays .
Chemical Biology
In chemical biology, this compound is utilized to study protein function and interactions. By modifying proteins with Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate, scientists can investigate the roles of specific amino acids in protein activity. This approach aids in understanding protein mechanisms and can lead to the discovery of new drug targets .
Material Science
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate finds applications in material science, particularly in the modification of polymers. By incorporating this compound into polymer chains, researchers can create materials with unique properties, such as enhanced stability, reactivity, or biocompatibility. These modified polymers have potential uses in medical devices, coatings, and other advanced materials .
Agrochemical Development
In the field of agrochemicals, Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is used to synthesize compounds that can act as pesticides, herbicides, or fungicides. Its role as a building block in the creation of these chemicals helps in developing more effective and environmentally friendly agricultural products .
Analytical Chemistry
This compound is also employed in analytical chemistry for the derivatization of analytes. By reacting with specific functional groups in analytes, Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate can enhance the detection and quantification of these substances in various analytical techniques, such as chromatography and mass spectrometry .
属性
IUPAC Name |
chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(12)10-4-6(11)13-5-9/h4-5H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFKNCLUXASETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl 2-((tert-butoxycarbonyl)amino)acetate | |
CAS RN |
34573-36-9 | |
| Record name | chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

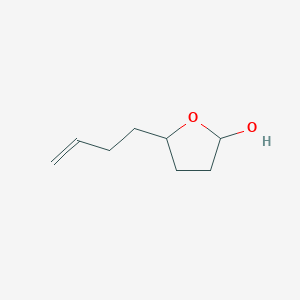
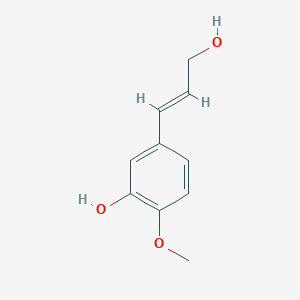
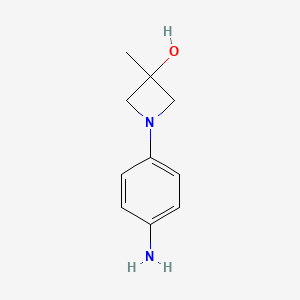
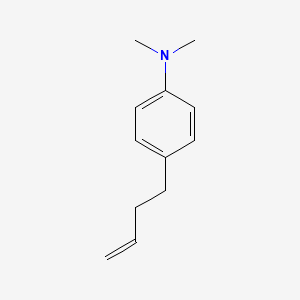
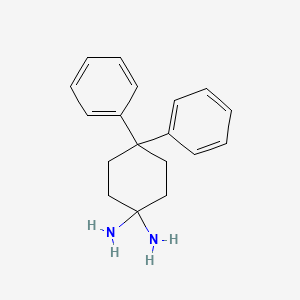

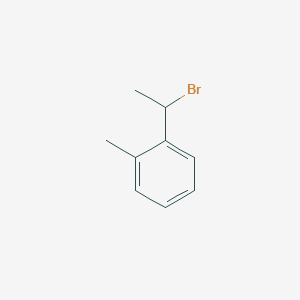
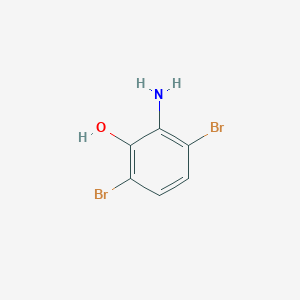
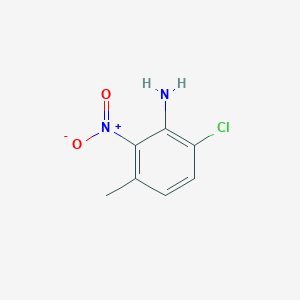
![[(2S,3S,4R,5R)-2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate](/img/structure/B3261564.png)
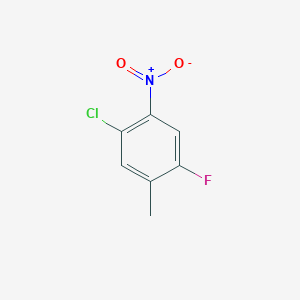
amine](/img/structure/B3261595.png)

